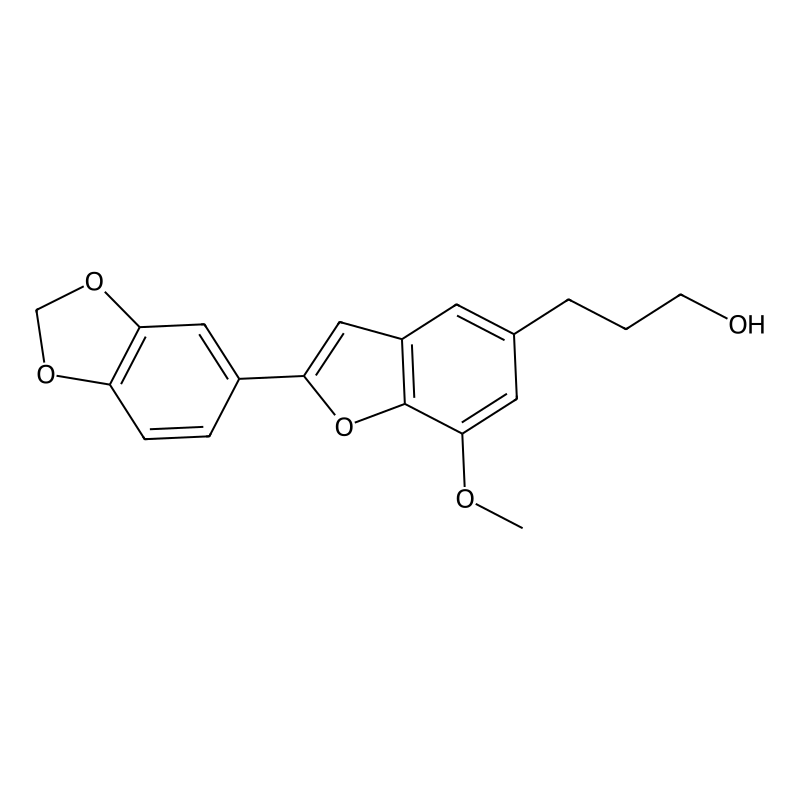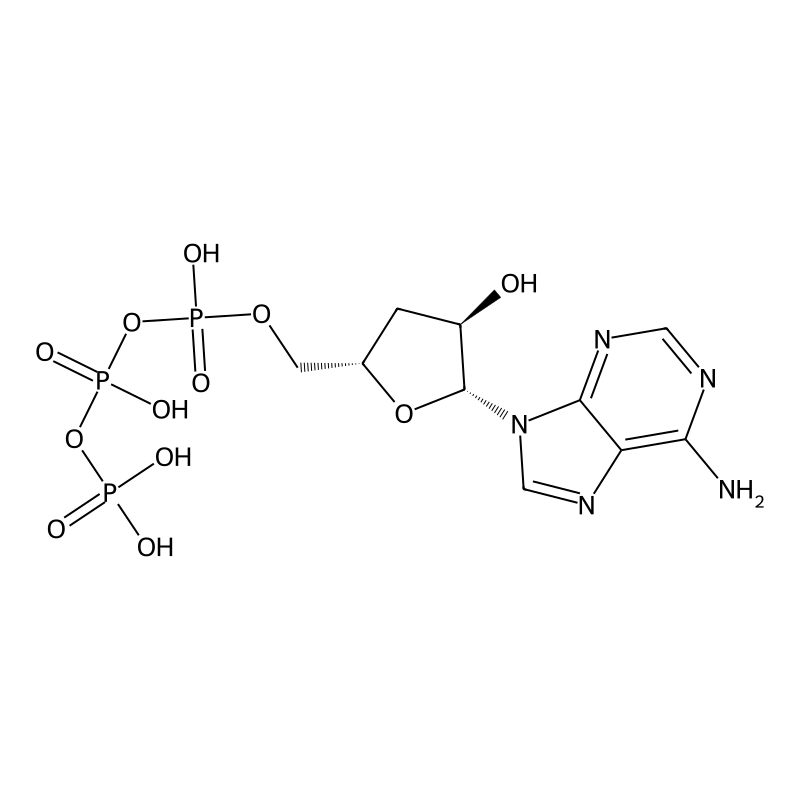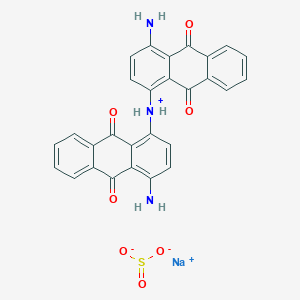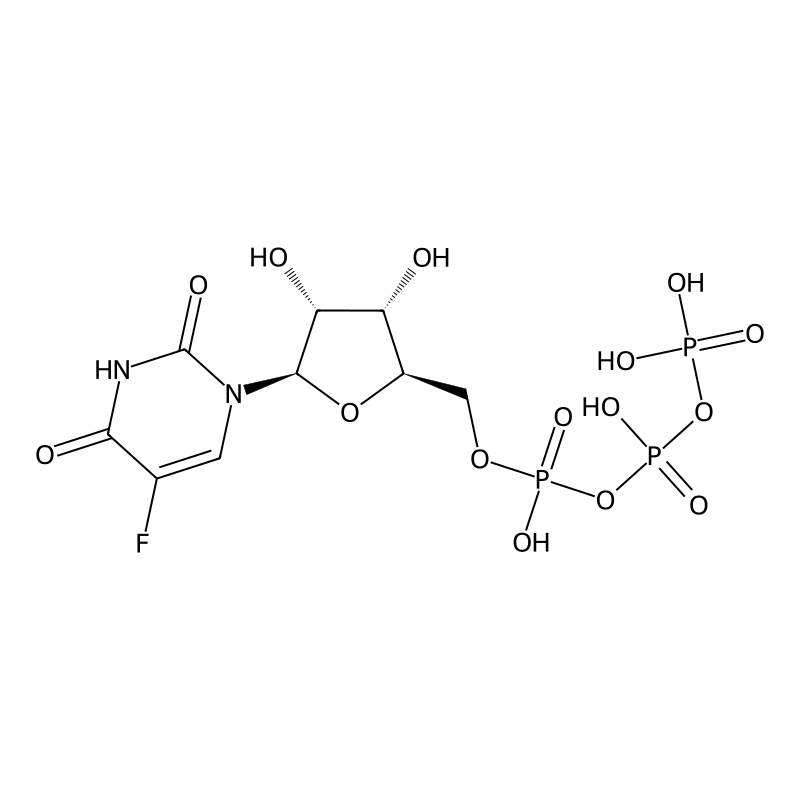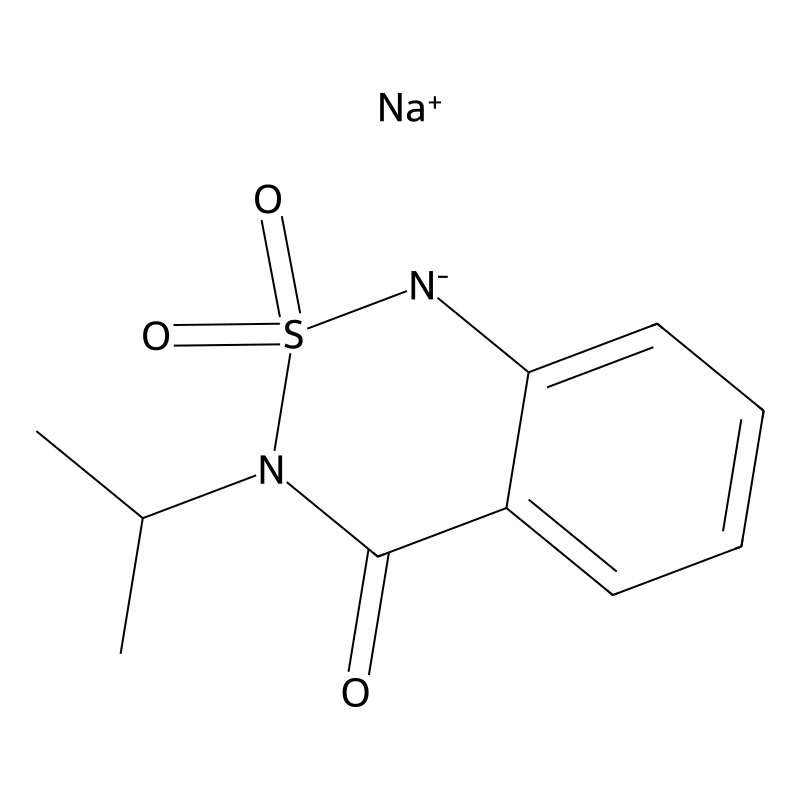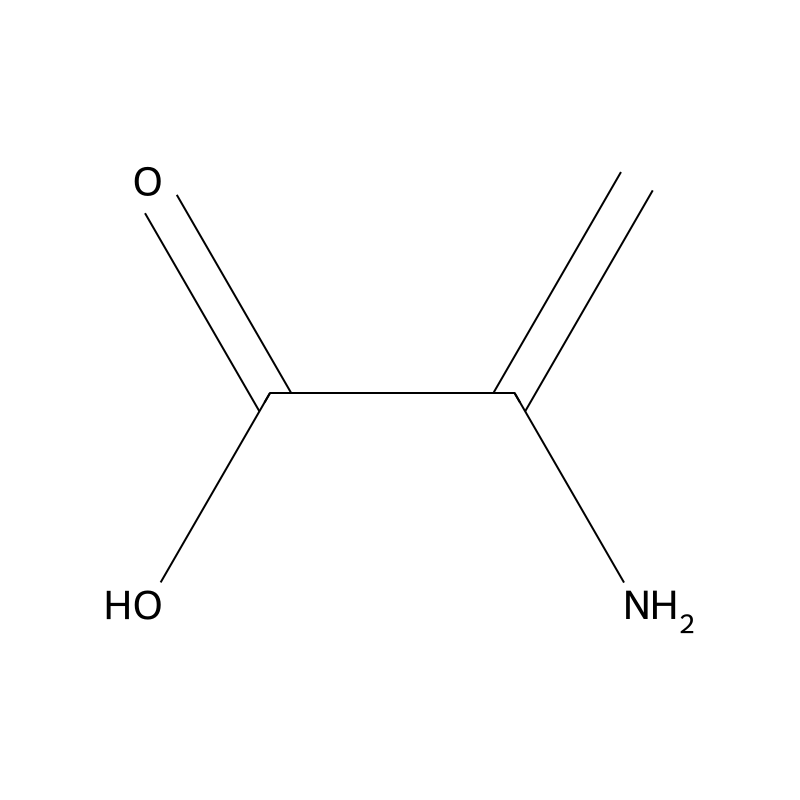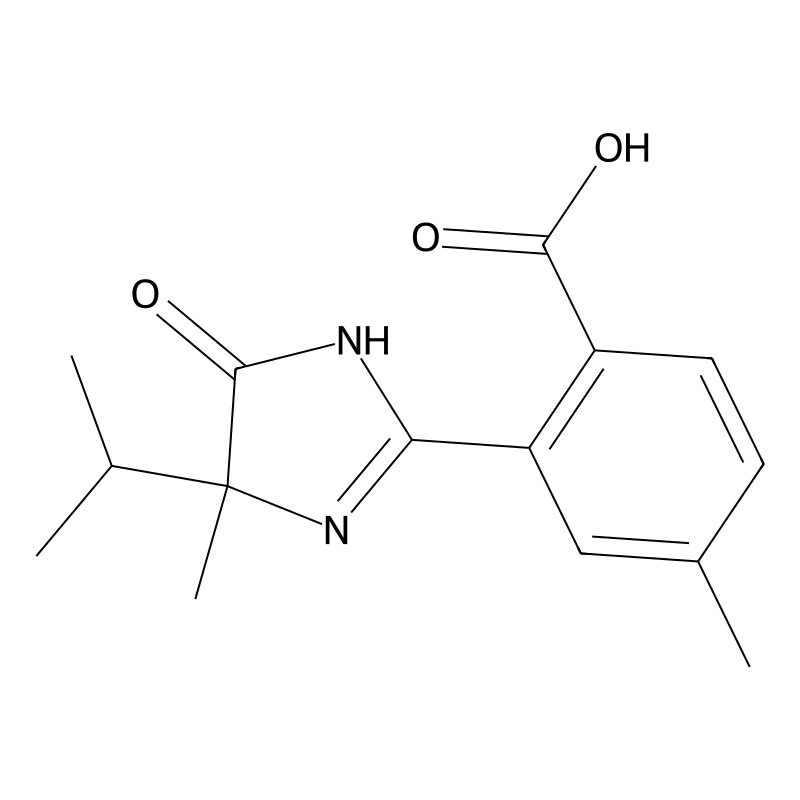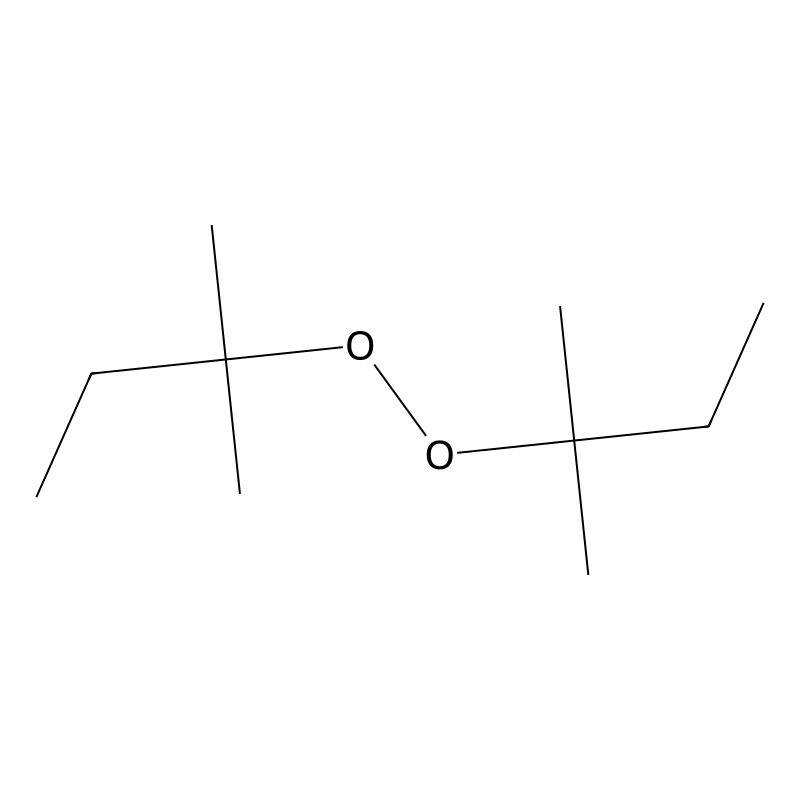Potassium sodium tartrate
Catalog No.
S588621
CAS No.
147-79-5
M.F
C4H4O6KNa·4H2O
C4H4KNaO6
C4H4KNaO6
M. Wt
210.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
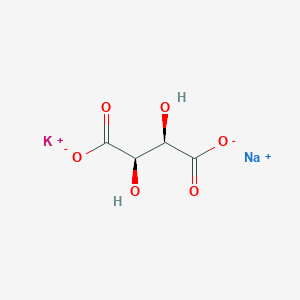
Content Navigation
CAS Number
147-79-5
Product Name
Potassium sodium tartrate
IUPAC Name
potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate
Molecular Formula
C4H4O6KNa·4H2O
C4H4KNaO6
C4H4KNaO6
Molecular Weight
210.16 g/mol
InChI
InChI=1S/C4H6O6.K.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1
InChI Key
LJCNRYVRMXRIQR-OLXYHTOASA-L
SMILES
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
Solubility
1 gram is soluble in 1 ml of water, insoluble in ethanol
VERY SOLUBLE IN HOT WATER
Insol in alcohol
SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C
VERY SOLUBLE IN HOT WATER
Insol in alcohol
SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C
Synonyms
(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt, aluminum tartrate, ammonium tartrate, calcium tartrate, calcium tartrate tetrahydrate, Mn(III) tartrate, potassium tartrate, seignette salt, sodium ammonium tartrate, sodium potassium tartrate, sodium tartrate, stannous tartrate, tartaric acid, tartaric acid, ((R*,R*)-(+-))-isomer, tartaric acid, (R*,S*)-isomer, tartaric acid, (R-(R*,R*))-isomer, tartaric acid, (S-(R*,R*))-isomer, tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer, tartaric acid, calcium salt, (R-R*,R*)-isomer, tartaric acid, monoammonium salt, (R-(R*,R*))-isomer, tartrate
Canonical SMILES
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
Isomeric SMILES
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
Description
The exact mass of the compound Sodium potassium tartrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 gram is soluble in 1 ml of water, insoluble in ethanolvery soluble in hot waterinsol in alcoholsolubility in water: 47.4 g/100 ml at 6 °c. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: SEQUESTRANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
Physical Description
Colourless crystals or white crystalline powde
Color/Form
COLORLESS CRYSTALS
CRYSTALS ARE OFTEN COATED WITH WHITE POWDER
CRYSTALS ARE OFTEN COATED WITH WHITE POWDER
Boiling Point
200 °C
Density
Density: 1.77 (Air=1)
Melting Point
70-80 °C
90-100 °C
90-100 °C
UNII
P49F8NV7ES
Other CAS
304-59-6
15490-42-3
147-79-5
15490-42-3
147-79-5
Associated Chemicals
Sodium potassium tartrate tetrahydarte;6381-59-5
Wikipedia
Potassium sodium L-tartrate
Drug Warnings
SODIUM SALTS /AS SALINE CATHARTIC/ ARE CONTRAINDICATED IN PATIENTS WITH HEART DISEASE WHO HAVE EDEMA OR CONGESTIVE HEART FAILURE OR IN THOSE ON A LOW SODIUM DIET. /SODIUM SALTS/
Use Classification
Food additives
SEQUESTRANT; -> JECFA Functional Classes
Cosmetics -> Buffering
SEQUESTRANT; -> JECFA Functional Classes
Cosmetics -> Buffering
Methods of Manufacturing
REACTION OF POTASSIUM ACID TARTRATE, WATER, & SODIUM CARBONATE
BY REACTING DOUBLE MOLAR PORTION OF POTASSIUM BITARTRATE WITH HOT SOLN OF SODIUM CARBONATE.
BY REACTING DOUBLE MOLAR PORTION OF POTASSIUM BITARTRATE WITH HOT SOLN OF SODIUM CARBONATE.
General Manufacturing Information
Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium sodium salt (1:1:1): ACTIVE
INCOMPATIBILITIES: /INCOMPATIBLE WITH/ ACIDS, CALCIUM OR LEAD SALTS, MAGNESIUM SULFATE, SILVER NITRATE. /SODIUM POTASSIUM TARTRATE TETRAHYDRATE/
INCOMPATIBILITIES: ACIDS CAUSE PRECIPITATION OF POTASSIUM BITARTRATE. MAGNESIUM SULFATE AND CALCIUM SALTS PRODUCE A PRECIPITATE.
A salt of L(+)-tartaric acid
INCOMPATIBILITIES: /INCOMPATIBLE WITH/ ACIDS, CALCIUM OR LEAD SALTS, MAGNESIUM SULFATE, SILVER NITRATE. /SODIUM POTASSIUM TARTRATE TETRAHYDRATE/
INCOMPATIBILITIES: ACIDS CAUSE PRECIPITATION OF POTASSIUM BITARTRATE. MAGNESIUM SULFATE AND CALCIUM SALTS PRODUCE A PRECIPITATE.
A salt of L(+)-tartaric acid
Analytic Laboratory Methods
NIOSH Method: 173. Analyte: Sodium. Matrix: Air. Procedure: Atomic absorption spectrophotometry. This method has a detection limit of 0.0002 and sensitivity of 0.015 ug/ml. The working range for a precision better than 3% RSD/CV is 0.05-1.0 ug/ml. Interference: Spectral, ionization, chemical and physical interferences. /Sodium/
NIOSH Method: 7300. Analyte: Sodium. Matrix: Air. Procedure: Inductively coupled argon plasma, atomic emission spectroscopy. For sodium this method has an estimated detection limit of 10 ng/ml sample. The precision/RSD and the recovery are not determined. Applicability: The working range of this method is 0.005 to 2.0 mg/cu m for each element in a 500 liter air sample. Interferences: Spectral interferences. /Sodium/
NIOSH Method 173. Analyte: Potassium. Matrix: Air. Procedure: Atomic absorption spectrophotometry. This method has a detection limit of 0.002 ug/ml and sensitivity of 0.04 ug/ml. The working range for a precision better than 3% RSD/CV is 0.1-2.0 ug/ml. Interferences: Spectral, ionization, chemical, physical interferences. /Potassium/
Method 3500-Potassium C. Inductively Coupled Plasma Method for the determination of potassium in water and wastewater. Trace amounts of potassium can be determined in either a direct-reading or internal-standard type of flame photometer at a wavelength of 766.5 nm. Magnesium begins to interfere when the magnesium-to-potassium ratio exceeds 100:1. Minimum detectable concentration: Potassium levels of approximately 0.1 mg/l can be determined. A synthetic sample containing 3.1 mg potassium/l was analyzed in 33 laboratories by the flame photometric method, with a relative standard deviation of 15.5% and a relative error of 2.3%. /Potassium/
For more Analytic Laboratory Methods (Complete) data for SODIUM POTASSIUM TARTRATE (9 total), please visit the HSDB record page.
NIOSH Method: 7300. Analyte: Sodium. Matrix: Air. Procedure: Inductively coupled argon plasma, atomic emission spectroscopy. For sodium this method has an estimated detection limit of 10 ng/ml sample. The precision/RSD and the recovery are not determined. Applicability: The working range of this method is 0.005 to 2.0 mg/cu m for each element in a 500 liter air sample. Interferences: Spectral interferences. /Sodium/
NIOSH Method 173. Analyte: Potassium. Matrix: Air. Procedure: Atomic absorption spectrophotometry. This method has a detection limit of 0.002 ug/ml and sensitivity of 0.04 ug/ml. The working range for a precision better than 3% RSD/CV is 0.1-2.0 ug/ml. Interferences: Spectral, ionization, chemical, physical interferences. /Potassium/
Method 3500-Potassium C. Inductively Coupled Plasma Method for the determination of potassium in water and wastewater. Trace amounts of potassium can be determined in either a direct-reading or internal-standard type of flame photometer at a wavelength of 766.5 nm. Magnesium begins to interfere when the magnesium-to-potassium ratio exceeds 100:1. Minimum detectable concentration: Potassium levels of approximately 0.1 mg/l can be determined. A synthetic sample containing 3.1 mg potassium/l was analyzed in 33 laboratories by the flame photometric method, with a relative standard deviation of 15.5% and a relative error of 2.3%. /Potassium/
For more Analytic Laboratory Methods (Complete) data for SODIUM POTASSIUM TARTRATE (9 total), please visit the HSDB record page.
Stability Shelf Life
Unstable above 225 °C
Dates
Modify: 2023-07-20
Explore Compound Types
Get ideal chemicals from 750K+ compounds

